molecular formula C11H5F2N3 B11792596 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile CAS No. 1447606-68-9

2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile

Cat. No.: B11792596
CAS No.: 1447606-68-9
M. Wt: 217.17 g/mol
InChI Key: TVGYLTSUIORTMW-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a difluorophenyl group attached to the pyrimidine ring, along with a carbonitrile group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 3,4-difluoroaniline with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been designed as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This interaction inhibits the kinase activity of EGFR, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to arrest the cell cycle at the G2/M phase and upregulate caspase-3 levels further contributes to its anticancer effects .

Properties

CAS No.

1447606-68-9

Molecular Formula

C11H5F2N3

Molecular Weight

217.17 g/mol

IUPAC Name

2-(3,4-difluorophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H5F2N3/c12-9-2-1-8(3-10(9)13)11-15-5-7(4-14)6-16-11/h1-3,5-6H

InChI Key

TVGYLTSUIORTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)C#N)F)F

Origin of Product

United States

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